(Prop-2-yn-1-yloxy)cyclopentane
Description
Properties
CAS No. |
118464-10-1 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
prop-2-ynoxycyclopentane |
InChI |
InChI=1S/C8H12O/c1-2-7-9-8-5-3-4-6-8/h1,8H,3-7H2 |
InChI Key |
JAVNRYFPBGCMOC-UHFFFAOYSA-N |
SMILES |
C#CCOC1CCCC1 |
Canonical SMILES |
C#CCOC1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) (prop-1-en-2-yl)cyclopentane
- Structure : Cyclopentane with a propenyl substituent (-CH₂-C(=CH₂)-).
- Key Differences: The propenyl group introduces an alkene, which is less reactive than the propargyl alkyne. This results in distinct reactivity patterns, such as susceptibility to electrophilic addition (alkene) versus alkyne-specific reactions (e.g., Sonogashira coupling) .
- Physical Properties :
(b) Cyclopentane
- Structure : Unsubstituted cyclopentane.
- Key Differences: Lacking functional groups, cyclopentane is chemically inert under standard conditions.
- Physical Properties :
(c) (Prop-2-yn-1-ylsulfanyl)carbonitrile
- Structure : Contains a propargyl thioether (-S-CH₂-C≡CH) and nitrile group.
- Key Differences : The thioether and nitrile groups enhance electrophilicity, contrasting with the ether oxygen in this compound. Toxicity data are sparse for both compounds, necessitating caution in handling .
Preparation Methods
Propargylation via Williamson Ether Synthesis
A common and direct method to prepare propargylic ethers such as (Prop-2-yn-1-yloxy)cyclopentane involves the Williamson ether synthesis. This method uses a nucleophilic substitution reaction between a cyclopentanol derivative and propargyl bromide or propargyl alcohol under basic conditions:
- Mechanism : The cyclopentanol is deprotonated to form the alkoxide ion, which then attacks the electrophilic propargyl halide to form the ether linkage.
- Typical Conditions : Use of strong bases (e.g., sodium hydride, potassium carbonate) in polar aprotic solvents (e.g., DMF, DMSO).
- Yields and Purity : This method generally provides good yields and high purity of the propargylic ether.
This approach is foundational and often used as a first step to introduce the prop-2-yn-1-yloxy group onto cyclopentane or related cyclic alcohols.
Esterification and Catalytic Propargylation
In some cases, propargylation is achieved by esterification of carboxylic acid derivatives with propargyl alcohol in the presence of acid catalysts:
- Example : Esterification of cholic acid with propargyl alcohol catalyzed by para-toluene sulfonic acid (PTSA) at elevated temperatures (328–333 K) for several hours yields propargyl esters with high efficiency (up to 95% yield).
- Subsequent Functionalization : The propargyl esters can be further modified, for example, by acetylation or silylation to obtain acetylated terminal alkynes with yields around 89%.
While this method is more common for steroidal or carboxylic acid substrates, it demonstrates the utility of catalytic propargylation in complex molecules and may be adapted for cyclopentane derivatives.
Pauson–Khand Reaction (PKR) for Cyclopentane Ring Construction
The Pauson–Khand reaction is a powerful cobalt-catalyzed [2+2+1] cycloaddition that constructs cyclopentenone rings from enynes (compounds containing both alkene and alkyne functionalities):
- Application : Enynes bearing propargylic ether groups can undergo PKR to form cyclopentane derivatives with the propargylic ether moiety intact or transformed.
- Catalysts and Conditions : Typically, dicobalt octacarbonyl (Co2(CO)8) is used, sometimes with additives like N-methylmorpholine N-oxide (NMO) or thioethers to enhance yield and selectivity.
- Yields and Selectivity : PKR can provide cyclopentane derivatives in moderate to high yields (up to 79%) with good diastereoselectivity.
- Recent Advances : Use of silicon-tethered 1,7-enynes and recoverable thioether ligands has improved catalytic efficiency and reduced cobalt loading to as low as 2.5 mol%, making the process more sustainable.
This reaction is particularly relevant for synthesizing complex cyclopentane frameworks with propargylic substituents, including this compound analogues.
Bromohydrin and Dehydrobromination Route
Another synthetic route involves the transformation of dihydropyran derivatives into propargylic ethers via bromohydrin intermediates:
- Procedure : Treatment of 3,4-dihydro-2H-pyran with propargyl alcohol and N-bromosuccinimide (NBS) at low temperature forms bromotetrahydropyran intermediates.
- Followed by : Dehydrobromination using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at elevated temperatures (110 °C) yields enyne compounds bearing propargylic ether groups.
- Yields : This two-step sequence can afford products in good overall yields (~79%).
This method is useful for preparing enyne substrates for subsequent PKR or other cyclization reactions leading to cyclopentane derivatives.
Catalytic Rhodium-Mediated Cyclopentane Formation
Rhodium-catalyzed reactions have been reported for the synthesis of cyclopentane derivatives bearing propargylic ether groups:
- Catalysts : Rhodium complexes such as [Rh(cod)OH]2 or [Rh(C2H4)2Cl]2 with chiral diene ligands.
- Reaction Type : Coupling of enyne substrates with boronic acids or other coupling partners under inert atmosphere and moderate heating.
- Outcome : Formation of racemic or chiral cyclopentane derivatives with propargylic ethers in good yields and stereoselectivity.
This approach offers an alternative catalytic pathway to access this compound analogues with potential for enantioselective synthesis.
Oxidative and Functional Group Transformations
Following the installation of the propargylic ether, further functionalization such as oxidation or acetal cleavage can be employed to modify the cyclopentane ring system:
- Oxidation : Use of oxidants like IBX (o-iodoxybenzoic acid) can convert propargylic alcohol derivatives to aldehydes or ketones, enabling further derivatization.
- Acetal Cleavage : Acidic or Lewis acid-mediated cleavage of acetals in tricyclic intermediates can generate hydroxy-substituted cyclopentane derivatives, which can be further functionalized to introduce the propargylic ether moiety.
These transformations are often integrated into multi-step syntheses to build complex cyclopentane-containing molecules.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Williamson Ether Synthesis | Cyclopentanol + Propargyl bromide, base (NaH) | Good | Direct propargylation; simple and efficient |
| Esterification with Propargyl Alcohol | Carboxylic acid + Propargyl alcohol, PTSA catalyst, heat (328–333 K) | Up to 95% | Used for propargyl esters; adaptable to cyclopentane |
| Pauson–Khand Reaction (PKR) | Enyne substrates, Co2(CO)8, NMO or thioether | 40–79% | Constructs cyclopentane rings with propargylic groups |
| Bromohydrin Formation + Dehydrobromination | Dihydropyran + NBS, then DBU, heat (110 °C) | ~79% over 2 steps | Generates enyne intermediates for PKR |
| Rhodium-Catalyzed Coupling | [Rh(cod)OH]2 or [Rh(C2H4)2Cl]2, chiral dienes | Moderate | Enables enantioselective cyclopentane synthesis |
| Oxidation and Acetal Cleavage | IBX oxidation, Lewis acids (Sm(OTf)3) | Variable | Functional group transformations post-propargylation |
Research Findings and Considerations
- The Pauson–Khand reaction remains a cornerstone for synthesizing cyclopentane derivatives with propargylic substituents due to its atom economy and stereoselectivity.
- Catalytic improvements such as the use of recoverable thioethers and silicon tethers have enhanced yields and reduced catalyst loadings, making the process more practical and environmentally friendly.
- The choice of protecting groups and reaction conditions critically influences the selectivity and yield of propargylic ether formation and subsequent cyclopentane ring construction.
- Oxidative transformations enable diversification of the cyclopentane core, facilitating the synthesis of functionalized derivatives for further applications.
- Rhodium-catalyzed methodologies offer promising routes to enantioselective synthesis, expanding the utility of this compound in asymmetric synthesis.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (Prop-2-yn-1-yloxy)cyclopentane, and how can their efficiency be optimized?
- Methodological Answer : The Williamson Ether Synthesis is a primary route, involving the reaction of cyclopentanol with propargyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetone. Optimization includes solvent selection (polar aprotic solvents enhance reactivity), catalyst screening (e.g., phase-transfer catalysts), and microwave-assisted synthesis to reduce reaction time. Purity of intermediates should be confirmed via TLC or GC-MS to minimize side products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify alkynyl protons (δ ~2.5 ppm) and cyclopentane ring protons (δ ~1.5–2.0 ppm).
- IR Spectroscopy : Confirm the C≡C stretch (~2100–2260 cm⁻¹) and ether linkage (~1100 cm⁻¹).
- Mass Spectrometry (MS) : Determine molecular weight (e.g., EI-MS for fragmentation patterns).
Cross-referencing with PubChem data (e.g., InChIKey, canonical SMILES) ensures structural accuracy .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Tyrosinase Inhibition Assays : Measure IC₅₀ values using mushroom tyrosinase and L-DOPA as substrate.
- Antimicrobial Screening : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative strains via broth microdilution.
- Cytotoxicity Assays : Use MTT or resazurin-based protocols on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Purity Validation : Use HPLC (>95% purity) or GC-MS to rule out impurities affecting bioactivity.
- Structural Confirmation : Single-crystal X-ray diffraction or 2D NMR (e.g., COSY, HSQC) to verify regiochemistry.
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), incubation time, and cell passage number. Cross-validate findings with independent labs .
Q. What strategies mitigate side reactions during synthesis, such as alkyne oligomerization or ring-opening?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., silyl protection for terminal alkynes).
- Temperature Control : Maintain reactions at 0–25°C to suppress exothermic side pathways.
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation. Post-reaction quenching with aqueous NH₄Cl minimizes degradation .
Q. How does modifying the cyclopentane ring (e.g., substituents, ring size) affect physicochemical properties and bioactivity?
- Methodological Answer :
- Lipophilicity (logP) : Introduce methyl groups to increase hydrophobicity; measure via shake-flask or chromatographic methods.
- Solubility : Use dynamic light scattering (DLS) to assess aqueous solubility; PEGylation improves bioavailability.
- Structure-Activity Relationships (SAR) : Compare IC₅₀ values of derivatives (e.g., fluorinated vs. alkylated analogs) to identify pharmacophores. Computational tools (e.g., DFT for electron density mapping) guide rational design .
Q. What advanced analytical methods can elucidate degradation pathways under environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to UV light, humidity, and varying pH (1–13) to simulate aging.
- LC-HRMS : Identify degradation products (e.g., cyclopentane ring oxidation to ketones).
- Environmental Fate Modeling : Use EPI Suite or OPERA to predict biodegradation half-lives and ecotoxicity .
Data Analysis and Reproducibility
Q. How should researchers address contradictory data in solubility or reactivity studies?
- Methodological Answer :
- Meta-Analysis : Aggregate datasets from multiple studies; apply statistical tools (ANOVA, t-tests) to identify outliers.
- Controlled Replication : Repeat experiments using identical reagents (same supplier, lot number) and equipment calibration.
- Machine Learning : Train models on historical data to predict solubility/reactivity trends and identify experimental biases .
Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Green Chemistry Principles : Use continuous flow reactors to enhance yield and reduce waste.
- Batch Record Documentation : Detail stoichiometry, mixing rates, and temperature gradients to standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
